REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:41]=[CH:40][C:7]([CH2:8][O:9][C:10]3[CH:15]=[CH:14][C:13]([CH:16]4[CH2:19][N:18]([C:20]([C:22]5[CH:27]=[C:26]([CH2:28][O:29][CH2:30][C@@H:31]6[CH2:35][O:34]C(C)(C)[O:32]6)[CH:25]=[CH:24][N:23]=5)=[O:21])[CH2:17]4)=[CH:12][C:11]=3[O:38][CH3:39])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.C1(C2C=CC(COC3C=CC(C4CN(C(C5C=C([C@H](C6COC(C)(C)O6)OC)C=CN=5)=O)C4)=CC=3OC)=CC=2)CC1.Cl>O1CCCC1>[CH:1]1([C:4]2[CH:41]=[CH:40][C:7]([CH2:8][O:9][C:10]3[CH:15]=[CH:14][C:13]([CH:16]4[CH2:17][N:18]([C:20]([C:22]5[CH:27]=[C:26]([CH2:28][O:29][CH2:30][C@@H:31]([OH:32])[CH2:35][OH:34])[CH:25]=[CH:24][N:23]=5)=[O:21])[CH2:19]4)=[CH:12][C:11]=3[O:38][CH3:39])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1
|
Name
|
{3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)COC[C@H]2OC(OC2)(C)C)OC)C=C1
|
Name
|
( 8 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)[C@@H](OC)C2OC(OC2)(C)C)OC)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous 1 N NaOH and saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative thin-layer chromatography (Developing solvent: chloroform/methanol=8/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)COC[C@H](CO)O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |